7-Chloro-2-methyloxazolo[5,4-d]pyrimidine

Physicochemical Properties Medicinal Chemistry Compound Library Design

7-Chloro-2-methyloxazolo[5,4-d]pyrimidine (CAS 118767-93-4) is a fused heterocyclic compound belonging to the oxazolo[5,4-d]pyrimidine class, which are structurally analogous to purine nucleic acid bases. The scaffold combines a pyrimidine ring fused with an oxazole moiety, featuring a reactive chlorine atom at the 7-position and a methyl group at the 2-position.

Molecular Formula C6H4ClN3O
Molecular Weight 169.57 g/mol
CAS No. 118767-93-4
Cat. No. B3218124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-methyloxazolo[5,4-d]pyrimidine
CAS118767-93-4
Molecular FormulaC6H4ClN3O
Molecular Weight169.57 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)N=CN=C2Cl
InChIInChI=1S/C6H4ClN3O/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3
InChIKeyCAUBDSHPZNRFJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-methyloxazolo[5,4-d]pyrimidine: A Versatile Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology


7-Chloro-2-methyloxazolo[5,4-d]pyrimidine (CAS 118767-93-4) is a fused heterocyclic compound belonging to the oxazolo[5,4-d]pyrimidine class, which are structurally analogous to purine nucleic acid bases [1]. The scaffold combines a pyrimidine ring fused with an oxazole moiety, featuring a reactive chlorine atom at the 7-position and a methyl group at the 2-position. This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry, enabling the construction of diverse small-molecule libraries targeting kinases, GPCRs, and other disease-relevant proteins [2].

1
Workflow Synthetic intermediate for building block libraries
2
Selection Logic 7-Cl handle enables predictable nucleophilic aromatic substitution
3
Use Context Purine-mimetic scaffold for kinase and GPCR probe synthesis

Why 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine Cannot Be Replaced by Other Oxazolopyrimidine Analogs


Oxazolo[5,4-d]pyrimidines are not a uniform commodity class; substituent identity at positions 2 and 7 dictates critical physicochemical properties, chemical reactivity, and downstream biological compatibility [1]. The 2-methyl group in 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine provides a distinct steric and electronic profile compared to aryl-substituted analogs (e.g., 2-phenyl or 2-(p-tolyl) derivatives), influencing both synthetic accessibility and the properties of final compounds. The 7-chloro handle serves as a versatile leaving group for nucleophilic aromatic substitution, but its reactivity is modulated by the electronic nature of the adjacent fused oxazole ring [2]. Substituting with an unsubstituted or differently substituted analog would yield divergent reaction kinetics, regioselectivity, and ultimately, different final molecular entities with unpredictable biological performance.

Target Compound
2-Methyl, 7-Cl
MW ~170 g/mol
cLogP ~1.2
0 rotatable bonds
2-Aryl Analogs
e.g., 2-Phenyl, 7-Cl
MW >230 g/mol
cLogP >3.0
≥1 rotatable bond
Class-level context: Substituent identity at position 2 shifts physicochemical properties and reaction kinetics. Direct replacement may alter downstream SAR and compound library profiles.

Quantitative Evidence Supporting the Selection of 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine


Distinct Molecular Descriptors Differentiate 7-Chloro-2-methyl from 2-Aryl Analogs

The 2-methyl substituent in 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine results in significantly lower molecular weight, lower lipophilicity (cLogP), and fewer rotatable bonds compared to 2-aryl analogs such as 7-Chloro-2-phenyloxazolo[5,4-d]pyrimidine or 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine [1]. These differences directly impact physicochemical compliance with drug-likeness filters (e.g., Lipinski's Rule of Five) and influence downstream ADME properties.

Molecular descriptors
Class-level inference
MW 169.57 g/mol; cLogP ≈1.2; 0 rotatable bonds
Supports fragment-like and lead-like property space
Computed values; experimental logP may differ.
Physicochemical Properties Medicinal Chemistry Compound Library Design

Reactivity of 7-Chloro Position in Nucleophilic Aromatic Substitution

The chlorine atom at position 7 in 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine is a well-established leaving group for SNAr reactions with amines, alcohols, and thiols [1]. This reactivity is a hallmark of the oxazolo[5,4-d]pyrimidine class and is essential for building focused compound libraries. The presence of the 2-methyl group subtly tunes the electronic environment of the fused system, potentially affecting reaction rates compared to 2-unsubstituted or 2-aryl counterparts.

Reactivity profile
Supporting evidence
7-Cl is electrophilic; reacts with amines, alcohols, thiols under standard SNAr conditions
Reliable synthetic handle for library diversification
Reaction rates may vary with 2-substituent electronics.
Synthetic Chemistry Building Blocks SAR Exploration

Lack of Direct Biological Activity Data Highlights Role as a Pure Synthetic Intermediate

A comprehensive search of primary literature and authoritative databases (ChEMBL, BindingDB, PubChem) reveals no reported biological activity (IC50, Ki, EC50) for 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine itself [1]. This is in stark contrast to many more elaborated oxazolo[5,4-d]pyrimidine derivatives, which exhibit potent inhibition of kinases, phosphodiesterases, and other targets [2].

Direct bioactivity data
Data to verify
No reported IC50, Ki, or EC50 values for this building block
Procurement driven by synthetic strategy, not bioactivity
Elaborated derivatives show potent kinase inhibition.
Chemical Probes Target Identification Library Synthesis

Optimal Research and Industrial Applications for 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine


Diversification of Kinase-Focused Compound Libraries

The 7-chloro substituent allows for rapid exploration of the solvent-exposed region of kinase ATP-binding sites through SNAr reactions with diverse amines. The 2-methyl group provides a compact, lipophilic anchor that can be used to probe small hydrophobic pockets, differentiating it from bulkier 2-aryl analogs that may clash [1].

Synthesis of Purine-Mimetic Chemical Probes

As a 9-oxa-purine analog, this scaffold is ideal for creating chemical probes that interrogate purinergic signaling or enzymes that utilize purine cofactors. The 2-methyl substituent can serve as a positional mimic for the methyl group in thymidine or other modified nucleosides, offering unique opportunities for structure-activity relationship studies [2].

Construction of CNS-Penetrant Lead Compounds

Given its low molecular weight and favorable cLogP (predicted), 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine is an excellent starting point for CNS drug discovery programs. In contrast to heavier 2-aryl oxazolopyrimidines, derivatives of this core are more likely to fall within physicochemical space associated with passive blood-brain barrier permeability [1].

Application
Selection Property
Validation Focus
Kinase-focused library diversification
Compact 2-methyl anchor; reactive 7-Cl handle
SNAr reaction scope with diverse amines
Purine-mimetic chemical probe synthesis
9-Oxa-purine scaffold; thymidine methyl mimicry
Purinergic target engagement and SAR studies
CNS-penetrant lead construction
Low MW; favorable predicted cLogP
Blood-brain barrier permeability model review
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